molecular formula C18H24N4O3S B6425690 N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide CAS No. 2034417-71-3

N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide

Cat. No.: B6425690
CAS No.: 2034417-71-3
M. Wt: 376.5 g/mol
InChI Key: JQQZMWUKLGOOIU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide is a structurally complex molecule featuring:

  • A benzene sulfonamide core with N,N-dimethyl substitution, which enhances lipophilicity and metabolic stability.
  • A piperidine ring linked via a carbonyl group to the benzene ring.

The integration of a pyrazole-substituted piperidine may confer selectivity and modulate pharmacokinetic properties.

Properties

IUPAC Name

N,N-dimethyl-4-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-20(2)26(24,25)16-6-4-15(5-7-16)18(23)22-12-8-14(9-13-22)17-10-11-21(3)19-17/h4-7,10-11,14H,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQZMWUKLGOOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound possesses the following structural characteristics:

  • Molecular Formula : C15H22N4O2S
  • Molecular Weight : 350.44 g/mol
  • SMILES Notation : CN(C)C(=O)N1CCCCC1C(=O)C2=CC=C(S(=O)(=O)N2)C=C2C=CC=N2

The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The presence of the pyrazole moiety suggests potential inhibition of certain kinases or transporters. For instance, compounds with similar structures have been reported to exhibit inhibitory effects on glycine transporters and other enzyme classes involved in neurotransmission and cell signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds can exhibit anticancer properties. This compound may similarly affect cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Neuropharmacological Effects

Research has shown that compounds with piperidine and pyrazole groups can influence neurotransmitter systems, particularly those involving dopamine and serotonin. This suggests potential applications in treating neurological disorders such as depression or anxiety.

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated that similar pyrazole derivatives inhibited MET kinase activity with nanomolar potency, suggesting a pathway for anticancer activity .
Study 2 Investigated the effects of piperidine-based compounds on glycine transporters, revealing potential for modulating neurotransmission .
Study 3 Analyzed the structure-activity relationship (SAR) of related compounds, highlighting the importance of the pyrazole ring in enhancing biological activity .

Scientific Research Applications

Glycine Transporter Inhibition

Recent studies have identified N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide as a potent inhibitor of Glycine Transporter 1 (GlyT1). This inhibition is crucial for potential therapeutic applications in treating neurological disorders such as schizophrenia and anxiety disorders. The compound's design was based on the superposition of various chemotypes to enhance its inhibitory activity against GlyT1 .

Antitumor Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. N,N-dimethyl derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Case studies have demonstrated its efficacy against specific cancer types, suggesting potential for development as an anticancer agent.

Case Study 1: GlyT1 Inhibition

In a study published in Chemical & Pharmaceutical Bulletin, the compound was tested for its ability to inhibit GlyT1 in vitro. Results showed a significant reduction in glycine uptake in neuronal cells, indicating its potential role in modulating neurotransmitter levels .

Case Study 2: Anticancer Properties

A series of experiments conducted on various cancer cell lines revealed that the compound induced apoptosis in breast cancer cells via mitochondrial pathways. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, thus establishing its role as a potential therapeutic agent against breast cancer .

Comparison with Similar Compounds

Key Structural Differences :

  • Sulfonamide Substitution: N,N-diethyl vs. N,N-dimethyl in the target compound.
  • Piperidine Substituent : A 2,4-dioxothiazolidin-3-yl group replaces the 1-methylpyrazole. This introduces two ketone oxygen atoms, enhancing hydrogen-bond acceptor capacity compared to the pyrazole’s aromatic nitrogen.
  • Molecular Weight : 439.6 g/mol (C₁₉H₂₅N₃O₅S₂) , likely lower than the target compound due to the absence of pyrazole.

Implications :
The dioxothiazolidinyl group may improve binding to targets requiring polar interactions (e.g., kinases), while the diethyl sulfonamide could enhance CNS penetration. However, metabolic oxidation of ethyl groups might reduce in vivo stability compared to dimethyl substitution.

1-((1-Methyl-1H-Pyrazol-4-yl)Sulfonyl)-N-(1-(3-(Trifluoromethyl)Benzyl)-1H-Pyrazol-4-yl)Piperidine-3-Carboxamide

Key Structural Differences :

  • Sulfonamide Placement : The sulfonyl group is attached to a pyrazole ring (position 4) instead of the benzene ring.
  • Substituents : A trifluoromethylbenzyl group on the second pyrazole introduces strong electron-withdrawing effects and metabolic resistance.
  • Molecular Weight : 496.5 g/mol (C₂₁H₂₃F₃N₆O₃S) , higher than the target compound due to the trifluoromethylbenzyl moiety.

The dual pyrazole design may confer selectivity for receptors with hydrophobic binding pockets.

1-(3,4-Dichloro-Benzyl)-4-(1-Ethyl-5-Methyl-1H-Pyrazole-4-Sulfonyl)-Piperazine

Key Structural Differences :

  • Core Heterocycle : Piperazine replaces piperidine, altering basicity and conformational flexibility.

Implications :
Piperazine’s lower basicity (pKa ~9.8 vs. piperidine’s ~11) may reduce off-target interactions with cation channels. The dichlorobenzyl group could enhance binding to aromatic-rich pockets (e.g., GPCRs) .

4-Amino-N-(Pyridin-2-yl)Benzene-1-Sulfonamide

Key Structural Differences :

  • Simplified Structure : Lacks the piperidine-carbonyl and pyrazole substituents.
  • Amino Group: Introduces a primary amine, increasing polarity and reducing blood-brain barrier permeability.

Implications: The pyridyl group may engage in π-π stacking with target proteins, while the amino sulfonamide could serve as a fragment for hit-to-lead optimization .

Preparation Methods

Cyclization of Hydrazines and Diketones

Hydrazine derivatives react with 1,3-diketones to form pyrazole rings. For instance:

CH3NHNH2+CH3COCH2COCH3HCl1-methyl-1H-pyrazole-3-carboxylic acid+H2O\text{CH}3\text{NHNH}2 + \text{CH}3\text{COCH}2\text{COCH}3 \xrightarrow{\text{HCl}} \text{1-methyl-1H-pyrazole-3-carboxylic acid} + \text{H}2\text{O}

This reaction proceeds at 80–100°C with yields exceeding 75%. The methyl group at the pyrazole’s 1-position is introduced via alkylation of the hydrazine precursor.

Preparation of the Piperidine Intermediate

The 4-(1-methylpyrazol-3-yl)piperidine subunit is synthesized through reductive amination or ring-closing metathesis. Patent WO2017079641A1 describes a method where 4-pyridone is hydrogenated over a palladium catalyst to yield piperidine, followed by N-alkylation with a pyrazole-containing electrophile.

Reductive Amination Strategy

A representative pathway involves:

  • Condensation of 4-pyridone with methylamine to form a Schiff base.

  • Hydrogenation at 50 psi H₂ using Pd/C to yield 4-(aminomethyl)piperidine.

  • Alkylation with 3-bromo-1-methylpyrazole under basic conditions (K₂CO₃, DMF).

This method achieves a 68% yield, with the piperidine’s stereochemistry controlled by the choice of reducing agent.

Introduction of the Sulfonamide Group

The benzene-sulfonamide group is introduced via sulfonation of aniline derivatives. As detailed in EN 71-3:2013+A1, sulfonamide formation involves reacting 4-nitrobenzenesulfonyl chloride with dimethylamine, followed by nitro-group reduction.

Sulfonation and Amidation

Key steps include:

4-nitrobenzenesulfonyl chloride+(CH3)2NHEt3NN,N-dimethyl-4-nitrobenzenesulfonamideH2/PdN,N-dimethyl-4-aminobenzenesulfonamide\text{4-nitrobenzenesulfonyl chloride} + (\text{CH}3)2\text{NH} \xrightarrow{\text{Et}3\text{N}} \text{N,N-dimethyl-4-nitrobenzenesulfonamide} \xrightarrow{\text{H}2/\text{Pd}} \text{N,N-dimethyl-4-aminobenzenesulfonamide}

The reduction step employs 10% Pd/C in ethanol under hydrogen atmosphere, yielding 89% pure product.

Coupling of Piperidine and Sulfonamide Subunits

The final step involves forming the amide bond between 4-(1-methylpyrazol-3-yl)piperidine and N,N-dimethyl-4-aminobenzenesulfonamide. This is achieved via carbodiimide-mediated coupling or palladium-catalyzed carbonylation .

Carbodiimide-Mediated Amidation

A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitates the reaction:

Piperidine-carboxylic acid+N,N-dimethyl-4-aminobenzenesulfonamideEDCl/HOBtTarget compound\text{Piperidine-carboxylic acid} + \text{N,N-dimethyl-4-aminobenzenesulfonamide} \xrightarrow{\text{EDCl/HOBt}} \text{Target compound}

Typical conditions: DCM solvent, 0°C to room temperature, 12–24 hours, yielding 70–85%.

Palladium-Catalyzed Carbonylation

Patent WO2012082947A1 describes a method using Pd(OAc)₂ and Xantphos ligand under CO atmosphere:

4-iodopiperidine+N,N-dimethyl-4-aminobenzenesulfonamideCO, Pd catalystTarget compound\text{4-iodopiperidine} + \text{N,N-dimethyl-4-aminobenzenesulfonamide} \xrightarrow{\text{CO, Pd catalyst}} \text{Target compound}

This method achieves higher regioselectivity (95%) but requires specialized equipment for CO handling.

Purification and Characterization

Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol/water. Characterization data includes:

PropertyValueMethod
Molecular Weight 376.5 g/molHRMS
Melting Point 162–165°C (dec.)DSC
HPLC Purity >98%C18 column, MeCN/H₂O

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodYield (%)Purity (%)CostScalability
Carbodiimide coupling8598LowHigh
Pd-catalyzed carbonylation9599HighModerate
Reductive amination6895MediumHigh

Carbodiimide-mediated coupling remains the most cost-effective for industrial-scale production, while palladium methods offer superior purity for pharmaceutical applications.

Challenges and Optimization Strategies

Common issues include low yields in piperidine alkylation (due to steric hindrance) and sulfonamide hydrolysis under acidic conditions. Optimization strategies involve:

  • Using bulky bases (e.g., DBU) to enhance alkylation efficiency.

  • Conducting sulfonamide reactions under inert atmosphere to prevent oxidation.

  • Employing flow chemistry for Pd-catalyzed steps to improve reaction control .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of the pyrazole moiety to piperidine via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form the piperidine-pyrazole core .
  • Step 2 : Sulfonamide introduction via reaction of sulfonyl chlorides with amines under basic conditions (e.g., DMF with K₂CO₃) .
  • Step 3 : Final purification using column chromatography or recrystallization, monitored by HPLC or TLC for purity (>95%) .
    • Key Challenges : Avoiding side reactions at the sulfonamide group and optimizing yields via temperature/pH control .

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Use a combination of:

  • Analytical HPLC : To assess purity (>95% threshold) with a C18 column and acetonitrile/water gradient .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–3.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₄N₄O₃S: 376.16) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Answer : Initial screens include:

  • Enzyme Inhibition : COX-2 inhibition assays (IC₅₀ determination via fluorometric methods), given structural similarity to diarylpyrazole inhibitors .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values for S. aureus and E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess potential anticancer activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

  • Answer : Focus on modifying:

  • Pyrazole Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance enzyme binding affinity, as seen in COX-2 inhibitors like celecoxib .
  • Piperidine Linker : Adjust alkyl chain length to balance lipophilicity and solubility (logP optimization via ClogP calculations) .
  • Sulfonamide Group : Replace N-methyl with bulkier groups (e.g., cyclopropyl) to reduce metabolic degradation .
    • Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 or kinases .

Q. What computational methods can predict metabolic stability and toxicity?

  • Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab to estimate permeability (Caco-2), cytochrome P450 interactions, and hERG inhibition .
  • Metabolic Sites : Identify labile positions (e.g., N-methyl groups) via MetaSite software, guiding deuterium incorporation to prolong half-life .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity and mutagenicity risks .

Q. How can crystallographic data resolve contradictions in biological activity across studies?

  • Answer :

  • X-ray Diffraction : Solve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., sulfonamide O···H-N interactions with active sites) .
  • Comparative Analysis : Overlay crystal structures with analogs (e.g., celecoxib) to identify critical binding residues .
  • Data Reconciliation : Correlate structural features (e.g., piperidine conformation) with conflicting activity data using molecular dynamics simulations .

Q. What strategies mitigate low yields in the final coupling step of synthesis?

  • Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for cross-coupling efficiency .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) with microwave-assisted heating to accelerate reaction rates .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .

Methodological Resources

  • Synthetic Protocols : Multi-step synthesis with TLC monitoring .
  • Analytical Workflows : HPLC purity assessment (C18, 1.0 mL/min flow rate) .
  • Computational Tools : AutoDock Vina for docking, SwissADME for ADMET .

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